

Application Notes and Protocols for Studying T-cell Activation with IHCH-3064

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Compound of Interest

Compound Name: IHCH-3064

Cat. No.: B12413214

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Introduction

IHCH-3064 is a novel dual-acting small molecule designed to enhance anti-tumor immunity by targeting two distinct immunosuppressive pathways. It functions as a potent Adenosine A2a receptor (A2aR) antagonist and a selective histone deacetylase (HDAC) inhibitor.[1] In the tumor microenvironment, high concentrations of adenosine suppress T-cell activity through A2aR. By blocking this receptor, **IHCH-3064** aims to restore T-cell function. Concurrently, as an HDAC inhibitor, **IHCH-3064** can modulate gene expression in T-cells, promoting a pro-inflammatory phenotype and enhancing their effector functions.[2][3] These application notes provide detailed protocols for utilizing **IHCH-3064** to study its effects on T-cell activation, proliferation, cytokine production, and intracellular signaling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **IHCH-3064**'s activity.

Parameter	Value	Source
A2aR Binding Affinity (Ki)	2.2 nM	[1]
HDAC1 Inhibition (IC50)	80.2 nM	[1]
In Vivo Efficacy	95.3% tumor growth inhibition	
In vivo model details	Mouse MC38 tumor model	
In vivo dosing	60 mg/kg, intraperitoneal, twice daily	

Experimental Protocols

Protocol 1: T-cell Proliferation Assay

This protocol details the methodology for assessing the effect of **IHCH-3064** on T-cell proliferation following stimulation.

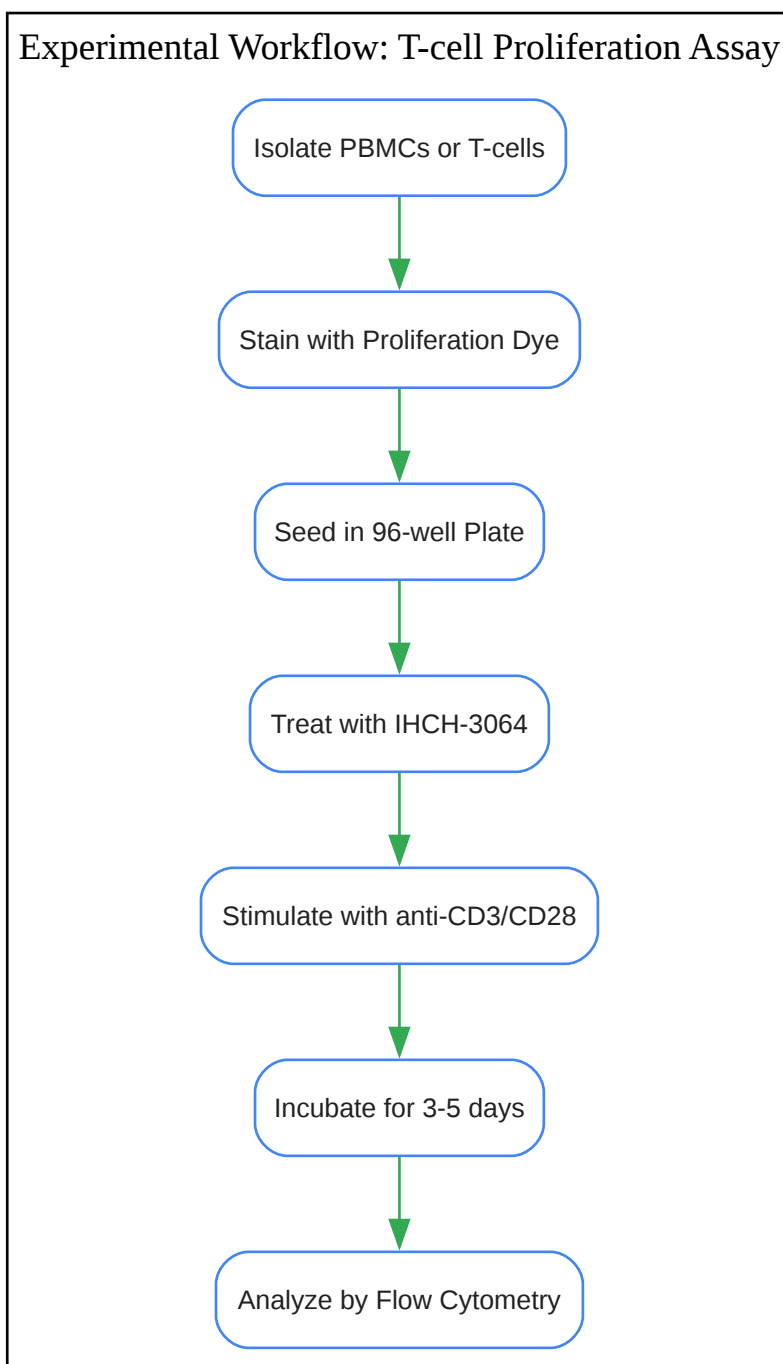
Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Anti-CD3 antibody (plate-bound or soluble)
- Anti-CD28 antibody (soluble)
- **IHCH-3064** (dissolved in a suitable solvent, e.g., DMSO)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- 96-well flat-bottom plates
- Flow cytometer

Procedure:

- **Cell Preparation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T-cells, use a T-cell isolation kit.
- **Cell Staining:** Resuspend cells at 1×10^6 cells/mL in pre-warmed PBS. Add the cell proliferation dye according to the manufacturer's instructions and incubate.
- **Plate Coating:** If using plate-bound anti-CD3, coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 $\mu\text{g/mL}$ in PBS) and incubate overnight at 4°C . Wash the wells with sterile PBS before adding cells.
- **Cell Seeding:** Seed the stained cells at 2×10^5 cells/well in the prepared 96-well plate.
- **Treatment:** Prepare serial dilutions of **IHCH-3064** in culture medium. Add the desired concentrations of **IHCH-3064** to the respective wells. Include a vehicle control (e.g., DMSO).
- **Stimulation:** Add soluble anti-CD28 antibody (e.g., 1-2 $\mu\text{g/mL}$) to all wells except for the unstimulated control. If using soluble anti-CD3, add it at this step as well.
- **Incubation:** Incubate the plate for 3-5 days at 37°C in a humidified 5% CO_2 incubator.
- **Flow Cytometry Analysis:** Harvest the cells and acquire them on a flow cytometer. Analyze the dilution of the proliferation dye to determine the extent of cell division.

Experimental Workflow: T-cell Proliferation Assay



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Workflow for T-cell proliferation assay.

Protocol 2: Cytokine Release Assay

This protocol is for measuring the production of key T-cell cytokines in response to **IHCH-3064** treatment.

Materials:

- Human PBMCs or isolated T-cells
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Anti-CD3 antibody (plate-bound or soluble)
- Anti-CD28 antibody (soluble)
- **IHCH-3064** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well flat-bottom plates
- ELISA or multiplex cytokine assay kit (e.g., for IFN- γ , TNF- α , IL-2)
- Plate reader

Procedure:

- Cell Preparation and Seeding: Follow steps 1 and 4 from Protocol 1.
- Treatment: Add varying concentrations of **IHCH-3064** and a vehicle control to the wells.
- Stimulation: Add anti-CD3 and anti-CD28 antibodies to stimulate the cells.
- Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time will depend on the cytokines being measured.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
- Cytokine Quantification: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex assay kit according to the manufacturer's protocol.

Protocol 3: Western Blot Analysis of T-cell Signaling Pathways

This protocol allows for the investigation of the molecular mechanisms by which **IHCH-3064** affects T-cell activation signaling.

Materials:

- Isolated T-cells
- RPMI-1640 medium
- Anti-CD3 antibody
- Anti-CD28 antibody
- **IHCH-3064**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Primary antibodies (e.g., anti-phospho-CREB, anti-acetyl-Histone H3, anti-phospho-ERK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

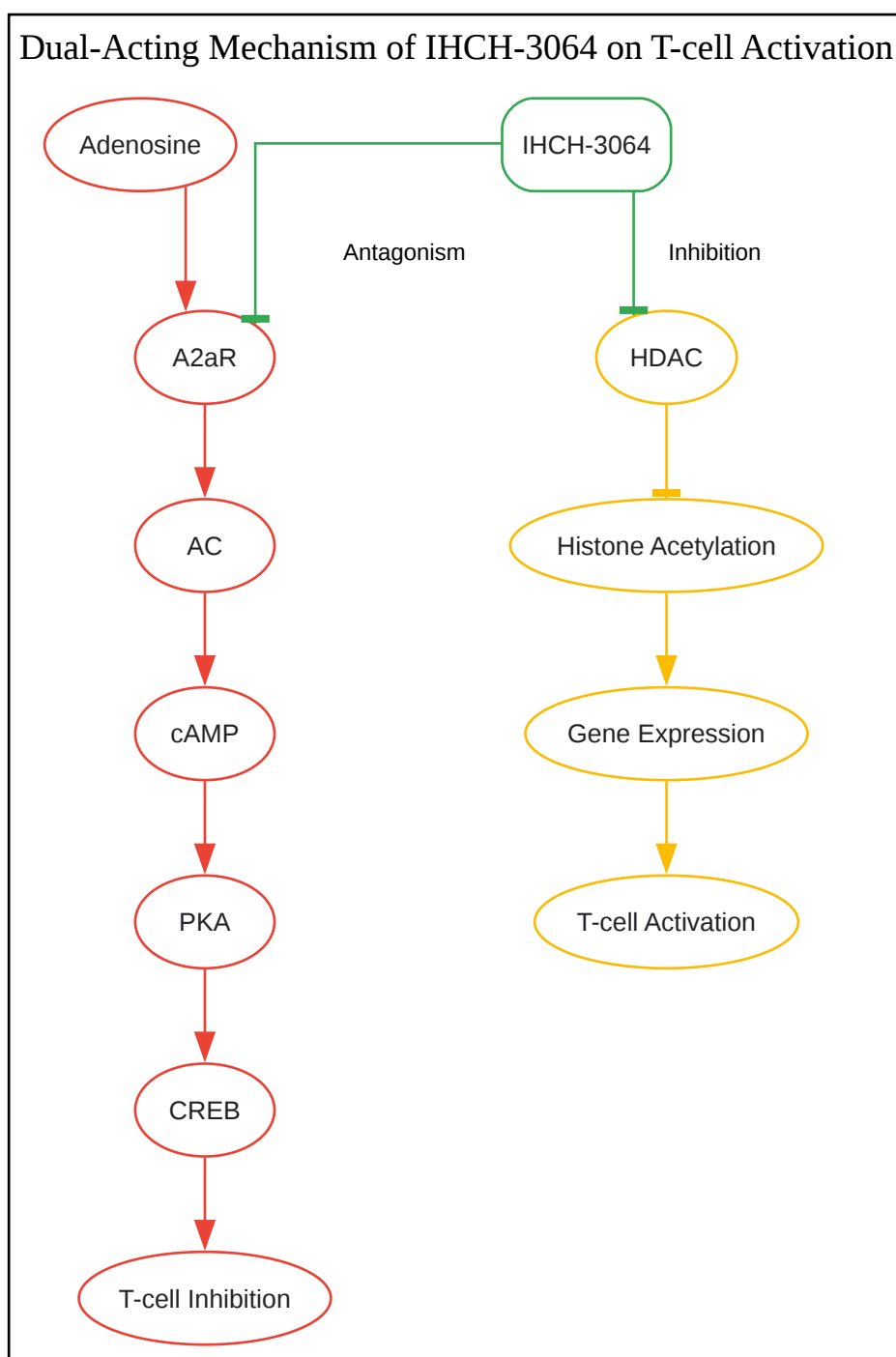
Procedure:

- **Cell Culture and Treatment:** Culture isolated T-cells in suspension. Pre-treat the cells with **IHCH-3064** or vehicle control for a specified time (e.g., 1-2 hours).
- **Stimulation:** Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes).

- Cell Lysis: Harvest the cells by centrifugation and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
- Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Signaling Pathways and Mechanism of Action

IHCH-3064 is expected to enhance T-cell activation through a dual mechanism. As an A2aR antagonist, it blocks the adenosine-mediated immunosuppressive pathway, which typically leads to an increase in intracellular cAMP and activation of Protein Kinase A (PKA), ultimately resulting in the phosphorylation of CREB and inhibition of T-cell function. By inhibiting A2aR, **IHCH-3064** should prevent this cascade. As an HDAC inhibitor, it is expected to increase the acetylation of histones and other proteins, leading to a more open chromatin structure and the expression of genes associated with T-cell activation and effector functions.



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Proposed mechanism of **IHCH-3064**.

Expected Outcomes

Based on the dual mechanism of action of **IHCH-3064**, the following outcomes are anticipated in the described experiments:

Experiment	Expected Outcome with IHCH-3064 Treatment
T-cell Proliferation Assay	Increased proliferation of T-cells upon stimulation.
Cytokine Release Assay	Enhanced production of pro-inflammatory cytokines such as IFN- γ and TNF- α .
Western Blot Analysis	Decreased phosphorylation of CREB and increased acetylation of Histone H3.

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References

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